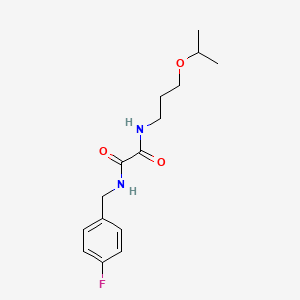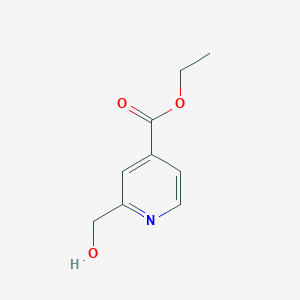
2-(羟甲基)吡啶-4-甲酸乙酯
描述
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 31804-60-1 and Linear Formula: C9H11NO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is represented by the Linear Formula: C9H11NO3 . It has a molecular weight of 181.19 .Physical And Chemical Properties Analysis
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a yellow solid at room temperature . It should be stored at room temperature .科学研究应用
Organic Synthesis Building Block
Ethyl 2-(hydroxymethyl)isonicotinate: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ester group and the presence of a hydroxymethyl group adjacent to a pyridine ring. This compound can undergo various chemical reactions, including esterification, alkylation, and condensation, making it valuable for synthesizing pharmaceuticals and biologically active compounds .
Agrochemical Research
In agrochemical research, Ethyl 2-(hydroxymethyl)isonicotinate derivatives have shown fungicidal activity. They are investigated for their efficacy against phytopathogenic fungi like Fusarium culmorum , Phytophthora cactorum , and Rhizoctonia solani . Such compounds are crucial in developing new pesticides that are more environmentally friendly and effective .
Antifungal and Antibacterial Properties
The compound’s analogs have been isolated as natural antifungal and antibacterial antibiotics from Streptomyces species. These properties are significant for creating new antibiotics that can combat resistant strains of bacteria and fungi, addressing a growing concern in medical treatment .
Chiral Chemistry Studies
Ethyl 2-(hydroxymethyl)isonicotinate: is used in chiral chemistry to study the effects of enantiomers on biological systems. The compound’s derivatives can be synthesized in both R and S forms, allowing researchers to compare their biological activities and understand the role of chirality in drug design .
Pesticide Development
The structural knowledge of natural pesticides allows for the chemical synthesis of similar but often more efficient and safer compoundsEthyl 2-(hydroxymethyl)isonicotinate plays a role in this process, contributing to the development of new pesticides that are introduced to the agrochemical market .
Chemical Trap for Insects
As a pyridine compound, it has been shown to trap thrips in crops. This application is particularly useful in integrated pest management strategies, where chemical lures are used to monitor or control pest populations .
Research on Disease Control in Beekeeping
Compounds related to Ethyl 2-(hydroxymethyl)isonicotinate have been proven active against chalkbrood disease caused by Ascosphaera apis in bees. This is vital for maintaining healthy bee populations, which are essential for pollination and agriculture .
安全和危害
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is considered hazardous . It is harmful if swallowed (Hazard Statements H302) . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .
作用机制
Mode of Action
It’s worth noting that its structural analog, Methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to Methyl nicotinate, it may cause vasodilation and increased blood flow at the site of application .
属性
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOAWVPVKOQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)isonicotinate | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


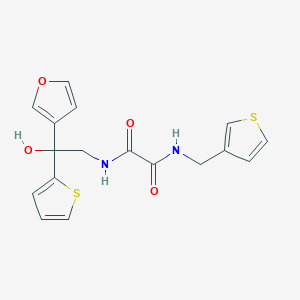
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
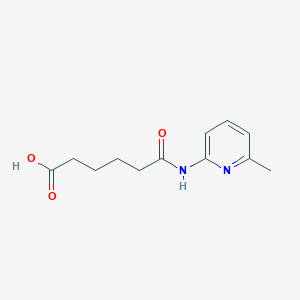
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
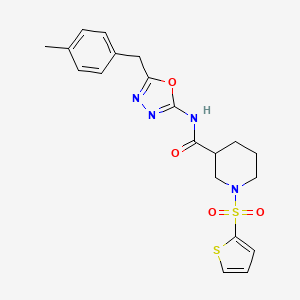
![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
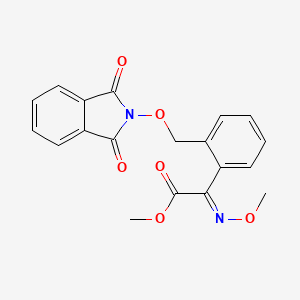
![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

